

Application Notes and Protocols for In Vivo Administration of GMB-475

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Compound of Interest

Compound Name: GMB-475

Cat. No.: B1192926

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosing of **GMB-475**, a potent PROTAC (Proteolysis Targeting Chimera) designed to target the BCR-ABL1 fusion protein for degradation. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action

GMB-475 is a heterobifunctional molecule that simultaneously binds to the BCR-ABL1 oncoprotein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome. This targeted protein degradation approach offers a potential therapeutic strategy for Chronic Myeloid Leukemia (CML), including cases with resistance to tyrosine kinase inhibitors (TKIs).^{[1][2]}

Quantitative In Vivo Efficacy Data

In a preclinical Chronic Myeloid Leukemia (CML) mouse model, the administration of **GMB-475** as a monotherapy has been evaluated. While a trend towards reduced tumor burden and prolonged survival was observed, the effects were not statistically significant.^[1] The primary utility of **GMB-475** in vivo, as suggested by published studies, may be in combination with other therapeutic agents like the TKI dasatinib, where synergistic effects have been reported.^{[1][3]}

Parameter	GMB-475 Monotherapy	Vehicle Control	Reference
Tumor Burden	Trend of reduction observed via fluorescence imaging.	-	[1]
Survival	Trend of prolongation observed.	-	[1]
Statistical Significance	Not statistically significant.	-	[1]

Experimental Protocols

In Vivo Formulation of GMB-475

This protocol describes the preparation of **GMB-475** for intraperitoneal (i.p.) injection in a murine model.

Materials:

- **GMB-475** (powder)
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

- Prepare a stock solution of **GMB-475** in DMSO.

- For the final working solution, the recommended vehicle composition is a mixture of DMSO, PEG300, Tween-80, and Saline.
- A suggested volumetric ratio for the vehicle is:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- To prepare 1 mL of the dosing solution, first mix 100 μ L of the **GMB-475** DMSO stock with 400 μ L of PEG300.
- Add 50 μ L of Tween-80 to the mixture and mix thoroughly.
- Finally, add 450 μ L of Saline to reach the final volume of 1 mL.
- Ensure the final solution is clear and free of precipitation before administration. It is recommended to prepare the working solution fresh on the day of use.

Chronic Myeloid Leukemia (CML) Mouse Model

This protocol outlines the establishment of a CML mouse model using Ba/F3 cells expressing a mutant BCR-ABL1.

Materials and Reagents:

- Balb/c mice (female, 8 weeks old)
- Ba/F3-MIG-p210-Luc cells carrying the BCR::ABL1T315I+F486S mutation
- Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
- Phosphate-buffered saline (PBS), sterile
- X-ray irradiator

- Insulin syringes

Procedure:

- Culture the Ba/F3-MIG-p210-Luc cells according to standard cell culture protocols.
- Four to six hours prior to cell injection, irradiate the Balb/c mice with a sublethal dose of 3.8 Gy X-ray.[\[1\]](#)
- Harvest the Ba/F3-MIG-p210-Luc cells and wash them with sterile PBS.
- Resuspend the cells in sterile PBS at a concentration of 3×10^6 cells/mL.
- Inject each mouse with 100 μ L of the cell suspension (3×10^5 cells) via the tail vein.[\[1\]](#)
- Monitor the mice for signs of disease progression. Tumor burden can be monitored by bioluminescence imaging due to the luciferase reporter in the cells.

In Vivo Dosing of GMB-475

This protocol provides the dosing regimen for **GMB-475** in the established CML mouse model.

Materials:

- CML mouse model (as described above)
- Prepared **GMB-475** dosing solution (as described above)
- Vehicle control solution
- Appropriate syringes and needles for i.p. injection

Procedure:

- Seventy-two hours after the injection of the Ba/F3 cells, begin the drug administration.[\[1\]](#)
- Administer **GMB-475** at a dosage of 5 mg/kg body weight.[\[1\]](#)
- The route of administration is intraperitoneal (i.p.) injection.[\[1\]](#)

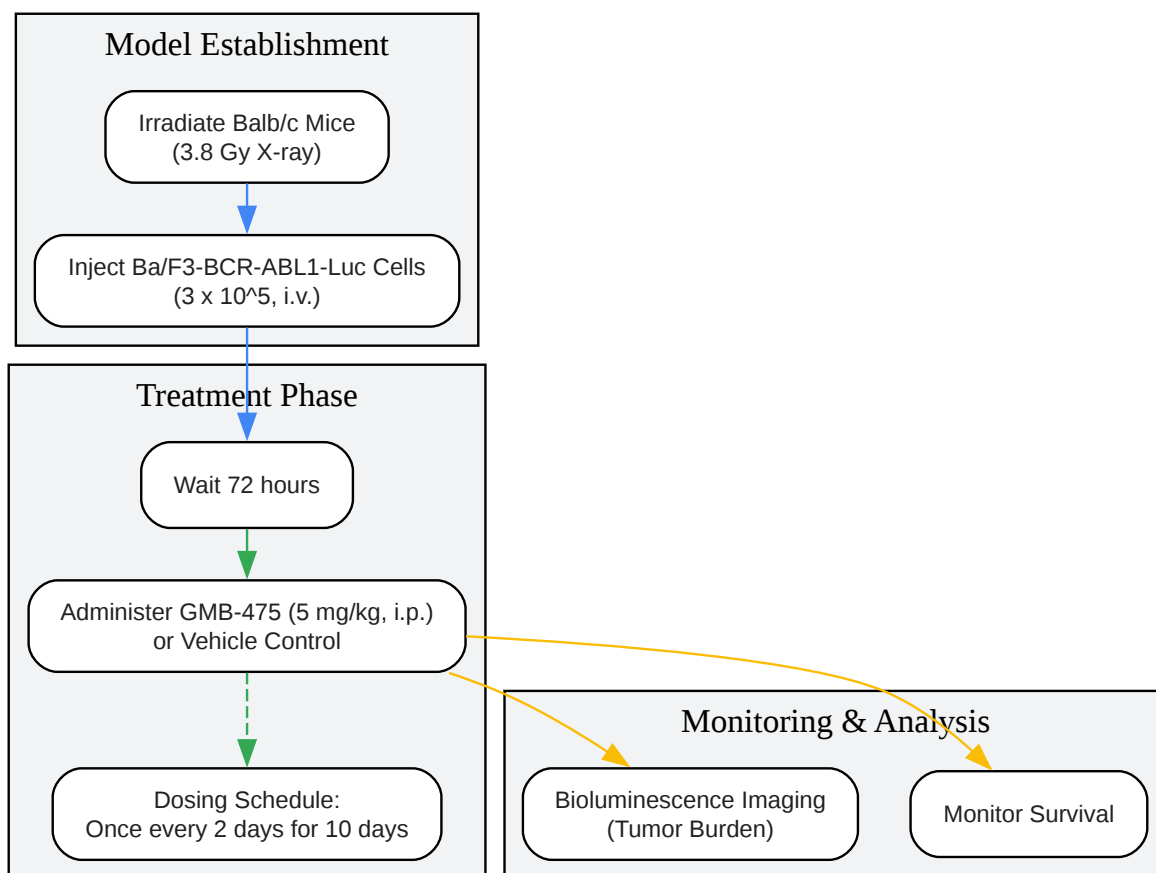
- The dosing schedule is once every two days for a total of 10 days.[1]
- A control group of mice should be injected with the vehicle solution following the same volume and schedule.
- Monitor the mice for tumor burden (e.g., via bioluminescence imaging) and overall health and survival throughout the experiment.

Visualizations

Signaling Pathway

Caption: Mechanism of action of **GMB-475** and its effect on the JAK-STAT pathway.

Experimental Workflow



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Caption: Experimental workflow for the in vivo evaluation of **GMB-475** in a CML mouse model.

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References

- 1. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
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